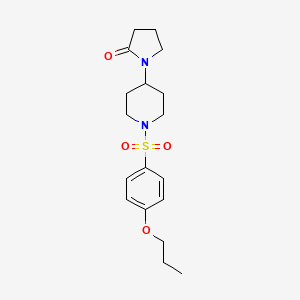

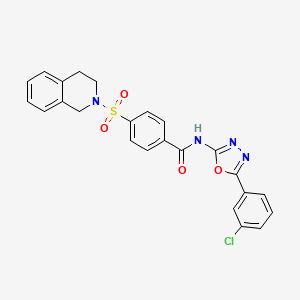

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

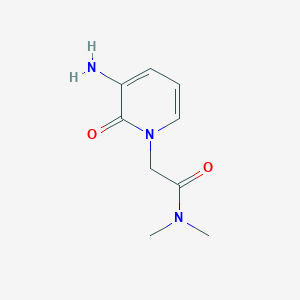

This compound is a derivative of pyrrolidine and piperidine . Pyrrolidine and piperidine are both five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry .

Synthesis Analysis

Piperidine derivatives play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The empirical formula of this compound is C9H16N2O, and its molecular weight is 168.24 . The structure includes a pyrrolidine ring and a piperidine ring .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the reactivity of this compound .Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit potent antimicrobial activities. For example, derivatives synthesized for their efficacy against bacterial and fungal pathogens of tomato plants showed significant potential compared to standard drugs. The nature of substitutions on the benzhydryl ring and the sulfonamide ring plays a critical role in their antibacterial activity, suggesting their utility in developing novel antimicrobial agents (Vinaya et al., 2009).

Anticancer Activity

Compounds with a sulfonyl moiety have been prepared with the aim to evaluate their anticancer activity. Novel sulfones with hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties have shown potential anticancer effects, starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone as a precursor. These findings indicate the relevance of these compounds in the synthesis of agents with potential anticancer activity (Bashandy et al., 2011).

Synthetic Utility in Medicinal Chemistry

The inclusion of sulfonyl and piperidine structures in synthetic routes is significant for medicinal chemistry. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance, highlights the utility of these motifs in creating molecules with desired pharmacological properties. This demonstrates the importance of such structures in the development and synthesis of new medicinal compounds (Smaliy et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological applications. The pyrrolidine ring is one of the most significant features of this compound, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name |

1-[1-(4-propoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-2-14-24-16-5-7-17(8-6-16)25(22,23)19-12-9-15(10-13-19)20-11-3-4-18(20)21/h5-8,15H,2-4,9-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAWASVRMJLHFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)